1-Butyl-4-phenylpiperidine-4-carbonitrile
CAS No.: 42520-99-0
Cat. No.: VC19645556
Molecular Formula: C16H22N2
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42520-99-0 |
|---|---|
| Molecular Formula | C16H22N2 |
| Molecular Weight | 242.36 g/mol |
| IUPAC Name | 1-butyl-4-phenylpiperidine-4-carbonitrile |
| Standard InChI | InChI=1S/C16H22N2/c1-2-3-11-18-12-9-16(14-17,10-13-18)15-7-5-4-6-8-15/h4-8H,2-3,9-13H2,1H3 |
| Standard InChI Key | XXZCCQVMXFWDIX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1CCC(CC1)(C#N)C2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
The molecular formula of 1-butyl-4-phenylpiperidine-4-carbonitrile is C₁₆H₂₂N₂, with a molecular weight of 242.36 g/mol. Its structure features a butyl chain at the N1 position, a phenyl group at the C4 position, and a carbonitrile group at C4 (Table 1).
| Property | Value | Source |
|---|---|---|
| CAS Number | 42520-99-0 | |
| Molecular Formula | C₁₆H₂₂N₂ | |
| Molecular Weight | 242.36 g/mol | |
| Standard InChIKey | XXZCCQVMXFWDIX-UHFFFAOYSA-N | |
| Canonical SMILES | CCCCNC1CCC(CC1)(C#N)C2=CC=CC=C2 |
Synthesis and Preparation Methods
The synthesis of 1-butyl-4-phenylpiperidine-4-carbonitrile involves multi-step strategies, often starting with aziridine or piperidine precursors . Key methods include:
Alkylation and Cyclization
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Aziridine Precursors: Aziridines are treated with lithium diisopropylamide (LDA) to generate reactive intermediates, followed by coupling with brominated benzyl derivatives.
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Microwave-Assisted Cyclization: This technique enhances reaction yields and reduces time for functionalizing piperidines.
Radiolabeling for Imaging
For σ1 receptor imaging, related 4-phenylpiperidine-4-carbonitrile derivatives (e.g., 18F-labeled analogs) are synthesized via nucleophilic substitution of tosylate precursors with [¹⁸F]fluoride .
Chemical Modifications and Reactivity
The carbonitrile group at C4 undergoes transformations critical for diversifying pharmacological profiles:
Reduction of Carbonitrile
Treatment with lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine, altering receptor binding and bioavailability.
Protection and Deprotection
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BOC Protection: tert-Butyl carbamate (BOC) groups are introduced to stabilize intermediates during synthesis (e.g., tert-butyl 4-cyano-4-phenylpiperidine-1-carboxylate) .
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Deprotection: Acidic conditions remove BOC groups for further functionalization .
Comparison with Related Piperidine Derivatives
Key structural analogs include 1-benzyl-4-phenylpiperidine-4-carbonitrile (CAS 56243-25-5) and 1-methyl-4-phenylpiperidine-4-carbonitrile (CAS 3627-62-1).
| Compound | CAS Number | Molecular Weight | Key Features |
|---|---|---|---|
| 1-Butyl-4-phenylpiperidine-4-carbonitrile | 42520-99-0 | 242.36 g/mol | Butyl substituent, σ1 receptor affinity |
| 1-Benzyl-4-phenylpiperidine-4-carbonitrile | 56243-25-5 | 276.38 g/mol | Benzyl group, DEA Schedule II controlled |
| 1-Methyl-4-phenylpiperidine-4-carbonitrile | 3627-62-1 | 200.28 g/mol | Methyl group, pethidine intermediate |
Research Findings and Clinical Relevance
In Vitro and In Vivo Studies
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Biodistribution: ¹⁸F-labeled analogs show high brain uptake and blood-to-brain ratios, confirming target engagement .
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Metabolic Stability: Radiometabolite studies identify two major metabolites in the brain, guiding structural optimization for improved stability .
Challenges and Future Directions
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Selectivity: While σ1 affinity is high, further studies are needed to exclude off-target interactions (e.g., opioid receptors).
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Clinical Translation: Radiolabeled derivatives (e.g., [¹⁸F]9) require optimization for PET imaging .
Data Tables
Table 2: Synthesis Pathways for Piperidine Derivatives
Table 3: Biological Activity Profile
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